4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid
Description
4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid is a substituted oxane derivative featuring a carboxylic acid group and a propan-2-ylsulfanyl (isopropylthio) substituent at the 4-position of the oxane (tetrahydropyran) ring. Its molecular formula is C₉H₁₆O₃S, with a molecular weight of 204.3 g/mol. The compound’s structure combines the rigidity of the oxane ring with the lipophilic and steric properties of the isopropylthio group, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-propan-2-ylsulfanyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O3S/c1-7(2)13-9(8(10)11)3-5-12-6-4-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
ZWDZBHQTGYQRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid typically involves the reaction of oxane derivatives with propan-2-ylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid with key analogs:
*Estimated using fragment-based methods.
Functional Group Impact on Properties
- Lipophilicity : The isopropylthio group in the target compound enhances lipophilicity compared to methylthio-methyl or fluoromethyl substituents. This property is critical for membrane permeability in drug design .
- Solubility : Aromatic derivatives (e.g., 3-chlorophenyl, 4-fluorophenyl) exhibit lower aqueous solubility due to hydrophobic aromatic rings, whereas oxygen-rich analogs (e.g., oxan-2-yl) show improved solubility .
- Acidity : The carboxylic acid group’s pKa is influenced by substituents. Sulfonyl groups (e.g., methanesulfonyl) lower the pKa, increasing acidity, while alkylthio groups have minimal electronic effects .
Biological Activity
4-(Propan-2-ylsulfanyl)oxane-4-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfanyl group attached to a carboxylic acid moiety, which may contribute to its biological properties. Its molecular formula is C7H14O3S, and it has a molecular weight of 178.25 g/mol.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Compounds with sulfanyl groups often exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The presence of a carboxylic acid may allow the compound to interact with various enzymes, possibly inhibiting their activity and affecting metabolic pathways.
- Receptor Interaction : Similar compounds have been shown to bind to specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
A summary of the biological activities reported for this compound includes:
| Activity Type | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals and reduce oxidative damage. |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes, affecting biochemical pathways. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory mediators. |
Study 1: Antioxidant Properties
A study investigated the antioxidant effects of various sulfanyl compounds, including derivatives similar to this compound. Results indicated significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Study 2: Enzyme Interaction
Research on enzyme inhibition demonstrated that compounds with similar structures could inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation. The IC50 values for these inhibitors ranged from 10 µM to 20 µM, indicating moderate potency.
Study 3: Cellular Studies
In cellular assays using human cell lines, the compound showed promise in modulating inflammatory responses. Treatment with this compound reduced the expression of pro-inflammatory cytokines by approximately 50% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
